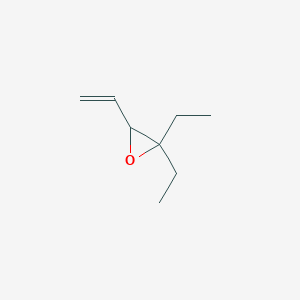

3-Ethenyl-2,2-diethyloxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethenyl-2,2-diethyloxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Ethenyl-2,2-diethyloxirane serves as an important intermediate in organic synthesis. Its epoxide structure allows it to participate in a variety of chemical reactions, including:

- Nucleophilic Substitution Reactions : The strained epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or other functional groups.

- Ring Opening Polymerization : The compound can undergo polymerization to form larger polymeric structures, which are useful in materials science.

Biochemical Studies

In biochemistry, this compound is utilized to study enzyme-catalyzed reactions. The compound's reactivity makes it a useful probe for understanding enzyme mechanisms involving epoxides. Research has shown that epoxides can interact with various biomolecules, potentially leading to insights into metabolic pathways and enzyme specificity.

Pharmaceutical Development

The compound is being investigated for its potential applications in drug development. Its ability to form reactive intermediates allows for the synthesis of complex pharmaceutical compounds. For instance, modifications of the epoxide structure can lead to novel drug candidates with enhanced biological activity.

Environmental Chemistry

Research into the environmental impact of epoxides like this compound has gained traction due to their potential as pollutants. Studies focus on their degradation pathways and interactions with biological systems, which are crucial for assessing their ecological risks.

Case Study 1: Enzyme-Catalyzed Reactions

A study published in Applied Environmental Microbiology examined the role of peroxygenases in the epoxidation of alkenes, including this compound. The findings highlighted how these enzymes could selectively oxidize non-cyclic aliphatic alkenes into their corresponding epoxides, demonstrating the compound's utility in enzymatic processes and potential for biocatalytic applications .

Case Study 2: Polymerization Reactions

In research focused on polymer chemistry, this compound was used as a monomer in ring-opening polymerization reactions. The resulting polymers exhibited unique properties that could be tailored for specific applications in coatings and adhesives .

Case Study 3: Toxicological Assessments

A comprehensive study assessed the toxicological effects of various epoxides, including this compound. The research indicated that while some derivatives exhibit low toxicity, others may pose significant risks depending on their reactivity and metabolic pathways .

Propiedades

Número CAS |

158813-41-3 |

|---|---|

Fórmula molecular |

C8H14O |

Peso molecular |

126.2 g/mol |

Nombre IUPAC |

3-ethenyl-2,2-diethyloxirane |

InChI |

InChI=1S/C8H14O/c1-4-7-8(5-2,6-3)9-7/h4,7H,1,5-6H2,2-3H3 |

Clave InChI |

LSIFGJLTKZLMLE-UHFFFAOYSA-N |

SMILES |

CCC1(C(O1)C=C)CC |

SMILES canónico |

CCC1(C(O1)C=C)CC |

Sinónimos |

Oxirane, 3-ethenyl-2,2-diethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.